1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBKLMOLSLHUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339876-92-4 | |
| Record name | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Imidazole
The alkylation is performed by reacting imidazole with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or chloride) under basic conditions, typically in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Bases such as potassium carbonate or sodium hydride are used to deprotonate the imidazole nitrogen, enhancing nucleophilicity for substitution.
Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the alkyl halide.
The product is 1-(2-methylpropyl)imidazole, which serves as the intermediate for subsequent sulfonylation.
Sulfonylation to Form Sulfonyl Chloride
The 1-(2-methylpropyl)imidazole is reacted with chlorosulfonic acid or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the 4-position of the imidazole ring.
Typical reaction conditions involve low temperatures (0–5 °C) initially to control exothermicity, followed by gradual warming to room temperature or slightly elevated temperatures.
The reaction is conducted in inert solvents such as dichloromethane or chloroform to maintain stability of the sulfonyl chloride intermediate.
After completion, the reaction mixture is quenched carefully, and the product is isolated by extraction and purification (e.g., recrystallization or chromatography).
Care is taken to avoid hydrolysis of the sulfonyl chloride group during workup.
Alternative Continuous Flow Synthesis
Industrial or large-scale preparations may employ continuous flow reactors to enhance control over reaction parameters such as temperature and residence time, improving yield and purity.
Automated flow systems allow precise dosing of reagents and efficient heat dissipation, which is beneficial for sulfonyl chloride formation due to its reactive and potentially hazardous nature.
Experimental Data and Optimization
While specific experimental data for 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride are limited in open literature, related sulfonyl chloride imidazole derivatives have been synthesized with the following observations:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Alkylation base | K2CO3, NaH | Ensures deprotonation of imidazole nitrogen |
| Alkylation temperature | Room temperature to reflux (25–80 °C) | Depends on alkyl halide reactivity |
| Sulfonylation reagent | Chlorosulfonic acid, sulfuryl chloride | Strong electrophiles for sulfonylation |
| Sulfonylation temperature | 0–5 °C initially, then room temp | Controls exothermic reaction |
| Solvent for sulfonylation | Dichloromethane, chloroform | Inert solvents to prevent hydrolysis |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Yield | Typically 50–80% (literature analogs) | Dependent on reaction scale and purity |
Mechanistic Insights
The alkylation step proceeds via nucleophilic substitution (SN2) where the imidazole nitrogen attacks the electrophilic carbon of the 2-methylpropyl halide.
Sulfonylation involves electrophilic aromatic substitution where the sulfonyl chloride electrophile attacks the electron-rich 4-position of the imidazole ring, facilitated by the resonance stabilization of the heterocycle.
The sulfonyl chloride group is highly reactive, enabling further functionalization or coupling reactions.
Research Findings and Considerations
Research indicates that controlling the reaction environment during sulfonylation is critical to prevent side reactions such as hydrolysis or over-sulfonation.
Use of catalytic amounts of acid or base during alkylation can improve selectivity and yield.
Continuous flow synthesis methods have shown promise for scaling up production with improved safety and reproducibility.
Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are essential for confirming substitution patterns and purity of the final compound.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation | Imidazole + 2-methylpropyl halide + base in DMF or MeCN, 25–80 °C | Formation of 1-(2-methylpropyl)imidazole |
| Sulfonylation | 1-(2-methylpropyl)imidazole + chlorosulfonic acid or SO2Cl2, 0–25 °C in DCM or chloroform | Formation of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride |
| Purification | Extraction, recrystallization or chromatography | Isolated pure sulfonyl chloride compound |
| Optional Scale-up | Continuous flow reactor with automated control | Enhanced yield, purity, and safety |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioates: Formed by reacting with thiols.
Scientific Research Applications
Antibacterial Properties
Research has demonstrated that imidazole derivatives exhibit notable antibacterial activity. A critical review highlighted that various imidazole compounds, including those related to 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride, have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds derived from imidazoles showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
- The antibacterial activity of hybrids synthesized from imidazole derivatives was tested against multiple strains, indicating their potential as effective antimicrobial agents .
Anticancer Activity
Emerging studies suggest that imidazole derivatives may also possess anticancer properties. For example, certain complexes formed by combining imidazole with platinum showed enhanced activity against cancer cell lines, outperforming traditional chemotherapy agents like cisplatin . The interaction of these compounds with cellular targets indicates their potential role in cancer treatment.
Case Studies and Research Findings
Several studies have documented the applications of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride:
- Synthesis of Hybrid Compounds : Researchers synthesized novel imidazole-based hybrids that demonstrated significant antibacterial activity against resistant strains. These compounds were tested using the agar disc-diffusion method, revealing promising results against E. coli and S. aureus .
- Mechanistic Studies : Investigations into the mechanism of action of imidazole derivatives have shown that they can induce apoptosis in cancer cells through interactions with nuclear DNA, highlighting their dual role in antibacterial and anticancer applications .
- Development of New Therapeutics : The versatility of the sulfonyl chloride group allows for further modifications to create a library of compounds with tailored biological activities. This adaptability is crucial for developing new therapeutics targeting resistant bacterial strains and various cancer types .
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways: In biological systems, the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, such as lysine or cysteine. This modification can alter the activity and function of the target proteins, providing insights into their biological roles .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Steric Hindrance : The 2-methylpropyl group in the target compound introduces significant steric bulk compared to the methyl group in 1-methyl-1H-imidazole-4-sulfonyl chloride. This may slow nucleophilic substitution reactions at the sulfonyl chloride group .
- Electron-Withdrawing Groups: Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole contain a nitro group (-NO₂), which enhances electrophilicity at adjacent positions, unlike the sulfonyl chloride group, which acts as a leaving group .
Physical Properties
- Thermal Stability : The high boiling point of the target compound (371.8 °C) suggests greater thermal stability compared to nitro-substituted imidazoles (e.g., mp 120 °C for the chloromethylphenyl derivative) .
Data Gaps and Research Needs
- Limited literature exists on the target compound’s synthetic routes, safety data, or biological activity, contrasting with well-documented analogs like 1-methyl-1H-imidazole-4-sulfonyl chloride .
- Experimental CCS values for similar compounds are unavailable, hindering direct comparisons of conformational behavior .
Biological Activity
Overview
1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is a member of the imidazole family, characterized by its sulfonyl chloride group attached to the imidazole ring. This compound is recognized for its versatility as an electrophilic reagent in organic synthesis and its potential biological activities. The biological activity of this compound stems from its ability to modify biomolecules, particularly proteins and enzymes, through nucleophilic reactions with amino acid residues.
- Chemical Formula: C₇H₁₀ClN₂O₂S
- CAS Number: 1339876-92-4
- Molecular Structure: Molecular Structure
The sulfonyl chloride group in 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity allows the compound to introduce sulfonyl groups into target molecules, which can alter the activity and function of proteins. The modification of nucleophilic amino acids like lysine or cysteine can provide insights into enzyme mechanisms and protein interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial properties. For example, studies have shown that various imidazole compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Potential
The compound has been investigated for its potential in cancer therapy. Imidazole derivatives have shown promise as inhibitors of critical pathways involved in tumor growth, such as the Hypoxia-Inducible Factor (HIF) pathway. For instance, related compounds have demonstrated efficacy in inhibiting HIF-1α, which is crucial for cancer cell survival under hypoxic conditions .
Structure-Activity Relationships (SAR)
Studies focusing on SAR have revealed that modifications to the imidazole core can enhance biological activity. For example, introducing different alkyl groups or substituents on the imidazole ring can significantly affect the compound's lipophilicity and solubility, thereby influencing its therapeutic potential .
Study on Antimicrobial Efficacy
In a study by Jain et al., various derivatives of imidazole were synthesized and tested for antimicrobial activity. The results indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1a | 6.25 | Klebsiella pneumoniae |
| 1b | 12.5 | Pseudomonas aeruginosa |
Study on Anticancer Activity
A recent review highlighted the anticancer properties of imidazole derivatives, noting their ability to inhibit tumor growth in various cancer models. For example, compounds derived from imidazoles demonstrated significant antiproliferative effects against glioma cells, suggesting a potential role in cancer treatment .
Q & A
Q. What synthetic methodologies are employed for the preparation of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride?
The compound is typically synthesized via sulfonation of the imidazole core. A common approach involves reacting 1-(2-methylpropyl)imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to minimize side reactions. Post-reaction purification via recrystallization or column chromatography ensures high purity (>95%). This method parallels the synthesis of structurally related sulfonyl chlorides, where steric effects of the 2-methylpropyl group may necessitate extended reaction times compared to methyl-substituted analogs .
Q. What are the dominant chemical reactions and stability considerations for this compound?
The sulfonyl chloride group is highly reactive toward nucleophiles, enabling:
- Substitution reactions with amines to form sulfonamides (e.g., in drug candidate synthesis).
- Hydrolysis in aqueous media to yield the corresponding sulfonic acid, requiring anhydrous storage conditions. Stability studies indicate decomposition at temperatures >50°C, with NMR monitoring recommended to assess purity during storage .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a derivative, 1-(4-methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole, was resolved using SHELXL (R factor = 0.050), highlighting the importance of crystallographic software for validating bond angles and torsional conformations .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data (e.g., NMR vs. XRD)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic environments and compare with experimental NMR shifts. Discrepancies in sulfonyl group geometry (e.g., planarity deviations) are analyzed using SHELXPRO to refine twinned or low-resolution datasets .
Q. What structure-activity relationships (SAR) are observed for derivatives of this compound?
The 2-methylpropyl group enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies. For example, analogs with this substituent showed 2.3-fold higher glycine modulation in rodent models compared to methyl derivatives. However, steric hindrance may reduce reactivity in nucleophilic substitutions, necessitating optimized reaction conditions .
Q. How is the compound utilized in high-throughput crystallography pipelines?
In macromolecular crystallography, derivatives serve as heavy-atom markers for experimental phasing. SHELXC/D/E workflows enable rapid phase determination, with success rates >70% for crystals diffracting at ≤2.0 Å resolution. The 2-methylpropyl group’s bulkiness can limit binding in protein active sites, making it more suitable for surface residue targeting .
Methodological Considerations
-
Synthetic Yield Optimization :
Parameter Typical Range Impact on Yield Temperature 0–5°C Prevents decomposition Reaction Time 4–6 hours Maximizes sulfonation Solvent Dichloromethane Enhances solubility -
Crystallographic Refinement :
SHELXL parameters for a derivative:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
